molecular formula C16H17N5O3S2 B2572867 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 905765-28-8

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2572867
CAS RN: 905765-28-8
M. Wt: 391.46
InChI Key: LUTQTDHTECNRIR-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield was reported to be 71%, with a melting point of 188–190°C .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The compound has been assigned a distorted square pyramidal geometry .


Chemical Reactions Analysis

The compound is involved in the synthesis of triazole-linked-thiopene conjugates for use as a biomimetic model for studies of metal detoxification and oxidative stress involving metallothionein .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 175.25 . It is a solid with a melting point of 74-78 °C .

Scientific Research Applications

Antimicrobial Activity

The thiazole ring is known for its antimicrobial properties . Compounds featuring this ring can be potent against a variety of microbial strains. The subject compound could be explored for its efficacy against bacteria and fungi, potentially leading to new antimicrobial drugs.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities . This compound could be investigated for its potential to inhibit the growth of cancer cells, offering a new avenue for cancer treatment research.

Anti-inflammatory Activity

Compounds with a 1,2,4-triazole core have demonstrated anti-inflammatory properties . The compound could be useful in the development of new anti-inflammatory medications, which could help in treating chronic inflammatory diseases.

Antiviral Activity

The 1,2,4-triazole moiety is associated with antiviral activity . Research into this compound could contribute to the creation of novel antiviral agents, particularly important in the face of emerging viral diseases.

Neuroprotective Properties

Thiazoles are also known for their role in neuroprotection . The compound could be studied for its potential in protecting neuronal cells, which might be beneficial in treating neurodegenerative disorders.

Enzyme Inhibition

The structure of the compound suggests it could act as an enzyme inhibitor . It could be particularly effective against enzymes like 5-lipoxygenase (5-LOX), which are targets for treating asthma and allergies.

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . It might be a promising candidate for further evaluation .

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-23-10-5-6-11(12(8-10)24-2)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTQTDHTECNRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

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